molecular formula C13H16FNO3 B257248 2-Morpholin-4-ylethyl 3-fluorobenzoate

2-Morpholin-4-ylethyl 3-fluorobenzoate

Cat. No.: B257248
M. Wt: 253.27 g/mol
InChI Key: ZPQDCMRGFXWBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholin-4-ylethyl 3-fluorobenzoate is a synthetic ester derivative combining a morpholine moiety with a fluorinated benzoate backbone. The compound features a 3-fluorobenzoate group esterified to a 2-morpholin-4-ylethanol side chain.

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

2-morpholin-4-ylethyl 3-fluorobenzoate

InChI

InChI=1S/C13H16FNO3/c14-12-3-1-2-11(10-12)13(16)18-9-6-15-4-7-17-8-5-15/h1-3,10H,4-9H2

InChI Key

ZPQDCMRGFXWBSC-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1COCCN1CCOC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural and functional distinctions from analogous molecules are outlined below:

Table 1: Structural Comparison

Compound Name Core Structure Substituents/Functional Groups Primary Applications
2-Morpholin-4-ylethyl 3-fluorobenzoate 3-Fluorobenzoate + morpholine-ethyl ester Fluorine (C-3), morpholine-ethyl ester Research chemical (potential CNS/agrochemical applications)
3-Fluorobenzoate Benzoate Fluorine (C-3) Microbial degradation studies
4-Fluorobenzoate Benzoate Fluorine (C-4) Biodegradation intermediate
Methyl 3-fluorobenzoate Benzoate + methyl ester Fluorine (C-3), methyl ester Solubility studies, synthetic precursor
Metsulfuron-methyl ester Sulfonylurea + triazine + benzoate Methyl ester, triazine, sulfonylurea Herbicide (acetolactate synthase inhibitor)

Key Research Findings

Degradation Pathways: Unlike simpler fluorobenzoates (e.g., 3-fluorobenzoate), which are fully mineralized to CO₂ via the tricarboxylic acid (TCA) cycle in microbial systems , the morpholine-ethyl ester group in this compound likely necessitates initial enzymatic de-esterification before aromatic ring cleavage. This stepwise degradation may reduce environmental persistence compared to non-esterified fluorobenzoates.

Fluorine Position Effects : The C-3 fluorine substitution in this compound contrasts with 4-fluorobenzoate derivatives. Studies on microbial degradation indicate that fluorine position significantly impacts metabolic efficiency; 3-fluorobenzoate is less recalcitrant than 4-fluorobenzoate due to steric and electronic effects on enzymatic binding .

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